Ethyl 3,5-dichloropicolinate
Overview
Description
Ethyl 3,5-dichloropicolinate is a chemical compound that is widely used in scientific research. It is a derivative of picolinic acid and is also known as 3,5-dichloropicolinic acid ethyl ester. This compound has gained significant attention due to its potential applications in the fields of agriculture and medicine.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dichloropicolinate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of certain amino acids. This results in the disruption of essential metabolic pathways in plants and microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and has been shown to have antitumor activity in vitro. In addition, it has been shown to have a low toxicity profile in mammals, making it a potentially safe compound for use in pharmaceuticals and other applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 3,5-dichloropicolinate is its broad spectrum of activity against weeds, bacteria, and fungi. This makes it a versatile compound for use in a variety of applications. However, its use is limited by its low solubility in water, which can make it difficult to administer in certain situations. In addition, its mode of action is not fully understood, which can make it difficult to optimize its use in different applications.
Future Directions
There are several future directions for research on Ethyl 3,5-dichloropicolinate. One area of interest is the development of new herbicides and pesticides based on this compound. Another area of interest is the development of new antibiotics and antifungal agents based on its antibacterial and antifungal properties. In addition, further research is needed to fully understand its mechanism of action and to optimize its use in different applications.
Conclusion:
This compound is a versatile compound with a wide range of potential applications in scientific research. Its broad spectrum of activity against weeds, bacteria, and fungi makes it a valuable tool in the development of new herbicides, pesticides, antibiotics, and antifungal agents. However, further research is needed to fully understand its mechanism of action and to optimize its use in different applications.
Scientific Research Applications
Ethyl 3,5-dichloropicolinate has a wide range of applications in scientific research. It is commonly used as a herbicide and is effective against a variety of weeds. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, it has been used in the synthesis of other compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
ethyl 3,5-dichloropyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDANWGXDANXYNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626075 | |
Record name | Ethyl 3,5-dichloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128073-19-8 | |
Record name | Ethyl 3,5-dichloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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